(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-7-5-4-6-10(14)8-16-3/h9-11H,4-8,13H2,1-3H3/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMODXSCMXDMS-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The biological activity of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that this compound may act as a modulator of these receptors, influencing mood and cognitive functions.
Pharmacological Effects
The following table summarizes key biological activities observed in various studies:
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one significantly reduced neuronal cell death in models of neurodegenerative diseases. The results indicated a protective effect against oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
- Behavioral Studies : Behavioral assays in rodents showed that this compound exhibited antidepressant-like effects, characterized by increased activity in the forced swim test and tail suspension test. These findings suggest a potential role in treating depression and anxiety disorders.
- Receptor Interaction Studies : Binding affinity assays revealed that (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one selectively binds to dopamine D2 receptors with a Ki value indicative of strong interaction, supporting its potential as a therapeutic agent for dopamine-related disorders.
Scientific Research Applications
The compound (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a significant molecule in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a neurotransmitter modulator . Its structural similarity to known neurotransmitter agents suggests that it may influence neurotransmission pathways, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, which could lead to advancements in treating neuropsychiatric disorders.
Drug Development
The compound is being explored as a lead structure for the development of novel pharmaceuticals targeting conditions such as anxiety, depression, and other mood disorders. The piperidine moiety is known to enhance bioavailability and receptor affinity, making it a valuable scaffold for medicinal chemistry.
Synthetic Chemistry
In synthetic chemistry, (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced properties.
Toxicology Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies are being conducted to evaluate its effects on cellular systems and animal models, assessing parameters such as cytotoxicity and metabolic stability.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry investigated compounds structurally related to (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one for their effects on serotonin receptors. Results indicated that certain modifications to the piperidine ring significantly enhanced receptor binding affinity, suggesting a pathway for developing more effective antidepressants.
Case Study 2: Synthesis of Derivatives
Research documented in Synthetic Communications detailed the synthesis of various derivatives of this compound, highlighting its versatility as a precursor in drug development. The study demonstrated how altering substituents on the piperidine ring could yield compounds with improved pharmacokinetic profiles.
Table 2: Synthesis Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Impact of Heterocycle Choice :
- Piperidine-based analogs (e.g., ) generally exhibit higher molecular weights compared to pyrrolidine derivatives (e.g., ), depending on substituents. Piperidine’s six-membered ring may confer conformational flexibility, influencing target binding .
However, chloro-substituted compounds like are discontinued, possibly due to stability or toxicity concerns. Benzyl-Amino Groups (): Increase lipophilicity and steric bulk, which could improve membrane permeability but reduce aqueous solubility. For example, (MW 315.47) and (MW 343.51) show progressive increases in molecular weight with larger substituents. Cyclopropyl Moieties (): Known to enhance metabolic stability by resisting oxidative degradation, a desirable trait in drug candidates .
Stereochemical Considerations: Compounds like specify (R)-configuration at the 3-position of piperidine, highlighting the importance of stereochemistry in biological activity. Chirality at both the amino-ketone and heterocyclic positions (e.g., ) may fine-tune receptor interactions.
Commercial Availability :
- Discontinued products (e.g., ) suggest challenges in synthesis, stability, or market demand. Available compounds (e.g., ) are likely prioritized for research due to favorable properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the laboratory-scale synthesis of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one?
- Methodological Answer : Multi-step synthesis involving piperidine derivatives and amino acid coupling is typical. Key steps include:
- Step 1 : Activation of carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with hydroxybenzotriazole (HOBT) to form active esters .
- Step 2 : Amide bond formation under anhydrous conditions (e.g., DMF or chloroform) with triethylamine (TEA) as a base .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or RP-HPLC for enantiomeric purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify stereochemistry (e.g., methoxymethyl-piperidine signals at δ 3.3–3.5 ppm) and confirm absence of diastereomers .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 285.21) and fragmentation patterns .
- Chiral HPLC : Ensure enantiomeric excess (>98%) using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., chloroform, DMF) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can researchers optimize the asymmetric synthesis of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one to improve enantioselectivity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts like (R)-BINAP or (S)-Proline derivatives for kinetic resolution during piperidine ring functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance stereocontrol compared to non-polar alternatives .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during coupling steps .
- Data Analysis : Compare enantiomeric ratios (ER) via chiral HPLC and adjust reaction parameters iteratively .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Assessment : Verify compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMF) that may interfere with assays .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Structural Analogs : Compare activity with derivatives (e.g., (S)-2-amino-3-(perfluoronaphthalen-1-yl)propanamide) to identify pharmacophore contributions .
Q. What strategies resolve discrepancies in spectroscopic data interpretation for this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in piperidine and butanone moieties .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict H NMR shifts and validate experimental data .
- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable (e.g., via slow evaporation in ethyl acetate) .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance .
- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and other isoforms using fluorogenic substrates .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
